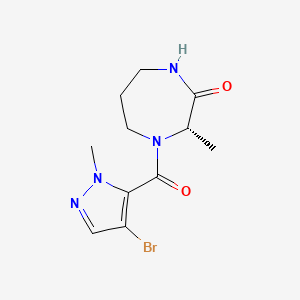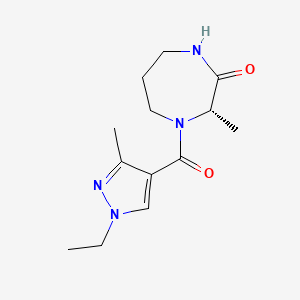
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s by Hoffmann-La Roche, a Swiss multinational pharmaceutical company, as a potential treatment for anxiety and insomnia. However, its development as a drug was discontinued due to its limited efficacy and undesirable side effects. Despite this, Ro 15-4513 has been widely used as a research tool to investigate the function of the benzodiazepine receptor and its role in various physiological and pathological processes.
Mecanismo De Acción
The benzodiazepine receptor is a GABA-A receptor subtype that is widely distributed in the brain and mediates the effects of endogenous and exogenous benzodiazepines. The receptor is a heteropentamer composed of different subunits, each of which has distinct pharmacological properties. The binding of benzodiazepines to the receptor enhances the affinity of GABA for the receptor and increases the frequency of chloride channel opening, leading to membrane hyperpolarization and neuronal inhibition. (3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 acts as a competitive antagonist of the benzodiazepine receptor by binding to the same site as benzodiazepines, but without activating the receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, this compound 15-4513 has been found to block the effects of benzodiazepines on GABA-A receptor function, leading to decreased membrane hyperpolarization and neuronal inhibition. This property has been exploited to investigate the role of benzodiazepine receptor function in various processes, such as anxiety, memory, sleep, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has several advantages as a research tool, including its high affinity and selectivity for the benzodiazepine receptor, its ability to act as a competitive antagonist of the receptor, and its well-established synthesis and characterization. However, this compound 15-4513 also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity and side effects, and its lack of efficacy as a therapeutic agent.
Direcciones Futuras
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has been a useful research tool for over three decades, but its potential applications and limitations are still being explored. Some of the future directions for this compound 15-4513 research include:
1. Investigating the role of benzodiazepine receptor function in the pathophysiology of various neurological and psychiatric disorders, such as anxiety, depression, epilepsy, and schizophrenia.
2. Developing new benzodiazepine receptor antagonists with improved efficacy and selectivity for specific receptor subtypes.
3. Exploring the potential therapeutic applications of benzodiazepine receptor antagonists in the treatment of addiction, withdrawal, and overdose.
4. Investigating the molecular mechanisms of benzodiazepine receptor function and its interactions with other neurotransmitter systems.
5. Developing new methods for the synthesis and characterization of this compound 15-4513 and other benzodiazepine receptor antagonists.
In conclusion, this compound 15-4513 is a benzodiazepine receptor antagonist that has been widely used as a research tool to investigate the function of the benzodiazepine receptor and its role in various physiological and pathological processes. Despite its limited efficacy and undesirable side effects as a therapeutic agent, this compound 15-4513 has provided valuable insights into the mechanisms of benzodiazepine receptor function and its interactions with other neurotransmitter systems. Future research on this compound 15-4513 and other benzodiazepine receptor antagonists will likely lead to new discoveries and therapeutic applications in the field of neuroscience.
Métodos De Síntesis
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 can be synthesized through a multistep process starting from 3-methyl-4-nitropyridine, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-methoxy-3-pyridylmagnesium bromide to yield the corresponding ketone, which is subsequently reduced with sodium borohydride to give the intermediate alcohol. The alcohol is then treated with phosgene and triethylamine to form the corresponding carbamate, which is finally cyclized with potassium tert-butoxide to yield this compound 15-4513.
Aplicaciones Científicas De Investigación
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has been extensively used as a research tool to investigate the function of the benzodiazepine receptor and its role in various physiological and pathological processes. It has been shown to selectively bind to the benzodiazepine receptor with high affinity and to act as a competitive antagonist of the receptor. This property has been exploited to study the effects of benzodiazepine receptor antagonism on various processes, such as anxiety, memory, sleep, and addiction.
Propiedades
IUPAC Name |
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-11(7-15-8-12(9)20-3)14(19)17-6-4-5-16-13(18)10(17)2/h7-8,10H,4-6H2,1-3H3,(H,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPLELHINRKON-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=CN=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=CN=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)
![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)
![(3S)-3-methyl-4-[3-(2-morpholin-4-ylphenyl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352410.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)

![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352443.png)
![(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352449.png)


![(3aR,6aR)-2-N-(cyclohexylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2,3a-dicarboxamide](/img/structure/B7352477.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352485.png)